Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-
Brand Name:
Vulcanchem
CAS No.:
108051-28-1
VCID:
VC20807613
InChI:
InChI=1S/C18H16O6/c1-10(19)12-8-13(17(23)9-16(12)22)14(20)5-3-11-4-6-15(21)18(7-11)24-2/h3-9,21-23H,1-2H3/b5-3+
SMILES:
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC
Molecular Formula:
C18H16O6
Molecular Weight:
328.3 g/mol
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-
CAS No.: 108051-28-1
Cat. No.: VC20807613
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108051-28-1 |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | (E)-1-(5-acetyl-2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C18H16O6/c1-10(19)12-8-13(17(23)9-16(12)22)14(20)5-3-11-4-6-15(21)18(7-11)24-2/h3-9,21-23H,1-2H3/b5-3+ |
| Standard InChI Key | BVQNOEWBRFGOAV-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |
| SMILES | CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator